2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole
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Overview
Description
2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole is a heterocyclic compound that incorporates a thiazole ring, a pyrazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the desired thiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic semiconductors and fluorescent materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
- 2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-4-yl)-1,3-thiazole
- 2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-1-yl)-1,3-thiazole
Uniqueness
2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group and the specific positioning of the pyrazole ring contribute to its distinct properties compared to other similar compounds .
Biological Activity
The compound 2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and structure-activity relationship (SAR) analyses.
- Chemical Formula : C₁₃H₁₀ClN₃S
- Molecular Weight : 275.75 g/mol
- CAS Number : 499796-03-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research has shown that thiazole-based compounds exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound's activity is often attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation. For instance, a study indicated that thiazole derivatives can interact with proteins involved in apoptosis and cell cycle regulation .
-
Case Studies :
- A study evaluated the cytotoxicity of similar thiazole derivatives against human glioblastoma and melanoma cell lines. Compounds with a similar structure demonstrated IC₅₀ values less than that of the reference drug doxorubicin, indicating strong anticancer activity .
- Another research highlighted the importance of electron-withdrawing groups on the phenyl ring for enhancing anticancer efficacy, suggesting that modifications at specific positions can lead to improved activity .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of chlorine and pyrazole moieties in the structure enhances their effectiveness against various pathogens.
- Research Findings :
- A systematic study on thiazole derivatives showed promising results against bacterial strains, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- The SAR analysis indicated that substituents on the thiazole ring significantly affect antimicrobial potency, with specific configurations leading to enhanced activity against resistant strains .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored through various animal models.
- Experimental Evidence :
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives.
Substituent Position | Effect on Activity |
---|---|
Para position | Electron-withdrawing groups enhance potency |
Ortho position | Non-bulky substituents preferred for better activity |
5-position | Presence of pyrazole enhances anticancer effects |
Properties
Molecular Formula |
C13H10ClN3S |
---|---|
Molecular Weight |
275.76 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C13H10ClN3S/c1-8-12(11-6-7-15-17-11)18-13(16-8)9-4-2-3-5-10(9)14/h2-7H,1H3,(H,15,17) |
InChI Key |
DAVYGZMECKNJQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C3=CC=NN3 |
Origin of Product |
United States |
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